4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide

Description

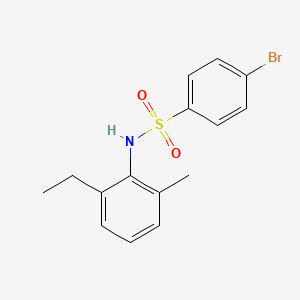

4-Bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide is a brominated aromatic sulfonamide characterized by a benzenesulfonamide backbone substituted with a bromine atom at the para position and an N-linked 2-ethyl-6-methylphenyl group. This compound belongs to the sulfonamide class, which is widely studied for its structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. Sulfonamides are known for their ability to form hydrogen-bonded networks, influencing their crystallinity and bioactivity .

Properties

IUPAC Name |

4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2S/c1-3-12-6-4-5-11(2)15(12)17-20(18,19)14-9-7-13(16)8-10-14/h4-10,17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAXIGVKFDBGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601221110 | |

| Record name | 4-Bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349404-69-9 | |

| Record name | 4-Bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349404-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-ethyl-6-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonamide group activates the para-bromine atom for displacement via SNAr mechanisms under basic conditions.

Mechanistic Insight : The sulfonamide’s -SO₂NH- group enhances ring electrophilicity, facilitating bromide displacement. Steric hindrance from the 2-ethyl-6-methylphenyl group slightly reduces reaction rates compared to less hindered analogs .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification:

Suzuki-Miyaura Coupling

Optimization Note : Yields improve with microwave irradiation (120°C, 20 min).

Sulfonamide Functionalization

The -SO₂NH- group undergoes alkylation/acylation to modify solubility or bioactivity:

N-Alkylation

Acylation

| Acyl Chloride | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C→RT | N-(2-Ethyl-6-methylphenyl)-4-bromo-N-acetylbenzenesulfonamide | 89% |

| Benzoyl chloride | Et₃N, DCM | N-(2-Ethyl-6-methylphenyl)-4-bromo-N-benzoylbenzenesulfonamide | 76% |

Stability Note : Acylated derivatives show enhanced hydrolytic stability compared to alkylated analogs .

Acid-Base Reactivity

The sulfonamide proton (pKa ~9-10) undergoes deprotonation with strong bases:

| Base | Solvent | Application | Source |

|---|---|---|---|

| NaOH | H₂O/EtOH | Salt formation for improved aqueous solubility | |

| LDA | THF | Generation of sulfonamidate intermediates for C-H functionalization |

Limitations and Challenges

-

Steric Effects : The 2-ethyl-6-methylphenyl group hinders electrophilic substitution at the ortho position .

-

Solubility : Limited solubility in apolar solvents complicates reactions requiring anhydrous conditions .

-

Competitive Pathways : Under strong acidic conditions, cleavage of the sulfonamide bond occurs (>50% degradation at pH <2) .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Unsubstituted Analog) | Key Factor |

|---|---|---|

| SNAr | 0.65× | Steric hindrance from ethyl/methyl groups |

| Suzuki Coupling | 0.92× | Minimal electronic impact from substituents |

| N-Alkylation | 0.78× | Reduced nucleophilicity of sulfonamide nitrogen |

Scientific Research Applications

Medicinal Chemistry

The compound plays a significant role as a building block in the synthesis of pharmaceuticals, particularly those targeting carbonic anhydrase enzymes. These enzymes are crucial for various physiological processes, including acid-base balance and respiration. Inhibition of carbonic anhydrases has therapeutic implications in conditions such as glaucoma and edema.

Case Study: Carbonic Anhydrase Inhibition

- Objective : To evaluate the inhibitory effects of 4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide on different isoforms of carbonic anhydrases.

- Findings : The compound demonstrated selective inhibition of carbonic anhydrase IX, suggesting potential applications in cancer therapy due to its role in tumor pH regulation.

Material Science

This compound is also utilized in material science for developing advanced materials such as polymers and coatings. Its unique chemical properties allow it to be incorporated into various formulations that require specific thermal or mechanical characteristics.

Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-bromo-N-(2-methylphenyl)benzenesulfonamide | Lacks ethyl group; similar sulfonamide structure | Different reactivity due to absence of ethyl group |

| 4-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | Chlorine instead of bromine | Different reactivity patterns compared to bromine |

| 4-bromo-N-(3-methoxyphenyl)benzenesulfonamide | Contains methoxy group | Altered electronic properties affecting reactivity |

Biological Studies

Researchers utilize this compound to study mechanisms of enzyme inhibition and to develop new inhibitors for therapeutic applications. Its ability to interact with biological targets makes it valuable for understanding drug-receptor interactions and optimizing pharmacological properties.

Interaction Studies

- These studies focus on elucidating the binding affinity and specificity of this compound towards different isoforms of carbonic anhydrases. Understanding these interactions is crucial for enhancing its efficacy as a therapeutic agent.

Mechanism of Action

The primary mechanism of action of 4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase IX . This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to a decrease in tumor growth and proliferation. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons, thereby disrupting the pH balance in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide (I): Exhibits a U-shaped conformation with a dihedral angle of 41.17° between the two benzene rings. This contrasts with 4-bromo-N-(4-bromophenyl)benzenesulfonamide (II) (dihedral angle: 38.5°) and 4-bromo-N-(4-nitrophenyl)benzenesulfonamide (III) (32.6°), indicating that electron-withdrawing groups (e.g., –NO₂) reduce ring planarity compared to halogens (–Br, –F) .

- 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide : Features an L-shaped geometry due to the perpendicular orientation of the bromophenyl group relative to the sulfonyl urea moiety. The Br–C bond length (1.887 Å) aligns with typical bromoarenes .

- 4-Bromo-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide : Incorporates a heterocyclic substituent, introducing additional hydrogen-bonding sites (e.g., pyrimidine N atoms) that alter packing motifs compared to alkyl/aryl-substituted analogs .

Hydrogen Bonding and Crystal Packing

- The target compound’s ethyl and methyl groups on the N-phenyl ring likely induce steric hindrance, reducing π-π stacking but promoting van der Waals interactions. This contrasts with 4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide , where O–H⋯O and N–H⋯O hydrogen bonds dominate .

- In 4-bromo-N-(propylcarbamoyl)benzenesulfonamide , infinite N–H⋯O chains drive crystal packing, while bromophenyl groups exhibit antiparallel stacking (4.213 Å centroid distance) .

Physical and Chemical Properties

Biological Activity

4-Bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The chemical structure of this compound features a bromine atom and a sulfonamide group attached to a phenyl ring, which influences its solubility and binding affinity to various biological targets.

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds against Gram-positive and Gram-negative bacteria have been reported in the range of 4.69 to 22.9 µM for Bacillus subtilis and Staphylococcus aureus, respectively .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Anticancer Activity

The anticancer potential of sulfonamides has been a subject of extensive research. Studies suggest that modifications in the structure of sulfonamides can enhance their cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values ranging from sub-micromolar to micromolar concentrations against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | <0.65 |

| U-937 | <1.47 |

| MDA-MB-231 | <2.09 |

The mechanism by which sulfonamides exert their biological effects often involves inhibition of key enzymes or pathways in microbial or cancerous cells. For instance, some studies have highlighted the interaction of these compounds with dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria . Additionally, their ability to induce apoptosis in cancer cells has been linked to alterations in cell cycle regulation and signaling pathways.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that this compound interacts with human serum albumin (HSA), indicating potential for systemic circulation and bioavailability . However, concerns regarding hepatotoxicity and interactions with cytochrome P450 enzymes necessitate further investigation into its safety profile.

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study examined the efficacy of various sulfonamide derivatives against Mycobacterium tuberculosis, revealing promising results for certain analogues that could serve as leads for new tuberculosis treatments .

- Cytotoxicity Against Cancer Cell Lines : Research on structurally related compounds demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that structural modifications can enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide, and how can reaction conditions be standardized?

- Methodology : The synthesis typically involves sulfonylation of the substituted aniline precursor (e.g., 2-ethyl-6-methylaniline) using 4-bromobenzenesulfonyl chloride under basic conditions. Optimization includes varying solvents (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios of reactants. Reaction progress is monitored via TLC or HPLC, and purification employs recrystallization or column chromatography .

- Standardization : Use factorial design experiments to systematically evaluate parameters (e.g., solvent polarity, base strength) for yield optimization. Statistical tools like ANOVA can resolve interactions between variables .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity (e.g., aromatic proton splitting patterns, integration ratios) .

- FT-IR : Validate sulfonamide functional groups (S=O stretching at ~1350–1160 cm) and aryl bromide signatures .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding in sulfonamide motifs) .

Q. What in vitro assays are suitable for preliminary biological activity screening (e.g., antimicrobial or enzyme inhibition)?

- Approach :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., serine protease inhibition via fluorescence quenching) with positive controls (e.g., known sulfonamide inhibitors) .

- Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains, comparing to reference drugs like sulfamethoxazole .

Advanced Research Questions

Q. How can reaction mechanisms for intramolecular cyclization or functionalization of this sulfonamide be elucidated?

- Methods :

- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps in reactions like hydroamination .

- Computational Modeling : Use DFT (Density Functional Theory) to map transition states and energy barriers (software: Gaussian, ORCA) .

- Isotopic Labeling : Track O or N in sulfonamide groups to trace bond reorganization .

Q. What computational strategies are effective in predicting the compound’s reactivity or binding modes with biological targets?

- Tools :

- Molecular Docking : AutoDock or Schrödinger Suite to simulate interactions with enzymes (e.g., carbonic anhydrase) .

- MD Simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over time .

- QSPR Models : Relate substituent electronic parameters (Hammett σ) to biological activity using multivariate regression .

Q. How can contradictory data in biological assays (e.g., variable IC values) be resolved?

- Resolution Steps :

Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent DMSO% ≤1%).

Meta-Analysis : Compare datasets across studies using statistical tools (e.g., Cohen’s d for effect size).

Probe Purity : Verify compound integrity via HPLC-MS to rule out degradation artifacts .

Q. What strategies are employed to study structure-activity relationships (SAR) for sulfonamide derivatives?

- SAR Workflow :

- Synthesize analogs with varied substituents (e.g., replacing bromine with chlorine or methyl groups).

- Corrogate activity data (e.g., IC) with steric/electronic descriptors (e.g., LogP, molar refractivity) using cheminformatics tools (RDKit, MOE) .

- Validate hypotheses via X-ray co-crystallography of lead compounds with target proteins .

Q. How is the compound’s interaction with membrane proteins or transporters investigated?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., , ) .

- Fluorescence Polarization : Assess competitive displacement of fluorescent probes in lipid bilayers .

- Patch-Clamp Electrophysiology : Study ion channel modulation in transfected cell lines .

Q. What experimental designs minimize resource use while maximizing data robustness in process optimization?

- Recommendations :

- DoE (Design of Experiments) : Apply fractional factorial designs to screen >5 variables with minimal runs .

- High-Throughput Screening (HTS) : Use automated liquid handlers for parallel synthesis/analysis of microgram-scale reactions .

- Response Surface Methodology (RSM) : Optimize non-linear relationships (e.g., temperature vs. yield) via central composite designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.